Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate
Overview
Description
1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester is a complex organic compound that belongs to the class of benzoxepino thiazole derivatives. This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a thiazole ring, and an ethyl ester functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzoxepine and thiazole rings. The ethyl ester group is then introduced through esterification reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can convert it into different reduced forms.
- Substitution : It can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester has several applications in scientific research:
- Chemistry : It is used as a building block in the synthesis of more complex molecules.
- Biology : Studies investigate its potential biological activities, such as antimicrobial or anticancer properties.
- Medicine : Research explores its potential as a pharmaceutical intermediate or active ingredient.
- Industry : It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester include other benzoxepino thiazole derivatives. These compounds share structural similarities but may differ in functional groups or substituents, leading to variations in their chemical and biological properties. The uniqueness of 1Benzoxepino[5,4-D]thiazole-2-carboxylic acid, 4,5-dihydro-, ethyl ester lies in its specific combination of the benzoxepine and thiazole rings with the ethyl ester group, which may confer distinct properties and applications.
Properties
IUPAC Name |
ethyl 4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-17-14(16)13-15-12-9-5-3-4-6-10(9)18-8-7-11(12)19-13/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLRJBAWTHBEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)CCOC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728259 | |
Record name | Ethyl 4,5-dihydro[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189816-01-0 | |
Record name | Ethyl 4,5-dihydro[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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